

# Application Notes and Protocols for (+)-trans-C75 Administration in Animal Models

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## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

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## Introduction

**(+)-trans-C75** is the enantiomer of the synthetic fatty acid synthase (FASN) inhibitor, C75, that is primarily responsible for the anorectic effects observed with the racemic mixture. Unlike its counterpart, (-)-C75, which exhibits more potent cytotoxic effects on tumor cells, **(+)-trans-C75**'s mechanism of action is largely attributed to its inhibition of carnitine palmitoyltransferase-1 (CPT-1). This inhibition, particularly within the hypothalamus, leads to a reduction in food intake and subsequent weight loss, making it a molecule of significant interest in obesity and metabolic disease research. These application notes provide detailed protocols for the administration of **(+)-trans-C75** to animal models, summarize key quantitative data from preclinical studies, and illustrate the proposed signaling pathway.

## Data Presentation

The following tables summarize the quantitative data regarding the administration and effects of C75 (racemic mixture, which includes the active **(+)-trans-C75** enantiomer) in animal models. It is important to note that specific pharmacokinetic data for the **(+)-trans-C75** enantiomer is limited in publicly available literature.

Table 1: Pharmacokinetic Parameters of C75 (Racemate) in Rodents

| Parameter    | Value        | Species | Administration Route | Dose     | Source              |
|--------------|--------------|---------|----------------------|----------|---------------------|
| Cmax         | 2.6 ± 1.5 µM | Rat     | Intraperitoneal      | 30 mg/kg | <a href="#">[1]</a> |
| Time to Cmax | 1 - 4 hours  | Rat     | Intraperitoneal      | 30 mg/kg | <a href="#">[1]</a> |

Table 2: Dose-Dependent Effects of C75 (Racemate) in Mice

| Effect                      | Dose (mg/kg, i.p.)                         | Observation                                | Time Point           | Source |
|-----------------------------|--|--|----------------------|--------|
| Food Intake Inhibition      | 30   | ≥95% reduction                             | Within 2 hours       | [2]    |
| 7.5                         | Significant suppression                    | 24 hours                                   | [3]                  |        |
| 15                          | Significant suppression                    | 24 hours                                   | [3]                  |        |
| 30                          | Suppression to $4.9 \pm 2.8\%$ of baseline | 24 hours                                   | [4]                  |        |
| Weight Loss                 | 30   | 50% greater than pair-fed controls         | -                    | [2]    |
| 20 (initial), then tapering | Sustained 20-22% loss of body mass         | Over 8 days                                | [5]                  |        |
| Energy Expenditure          | 15   | 32.9% increase vs. pair-fed controls       | 20 hours             | [5]    |
| Body Temperature            | 30   | ~2.5°C drop (peak)                         | 10-12 hours duration | [3][4] |
| REM Sleep                   | 7.5  | $9.3 \pm 3.0\%$ below baseline             | 24 hours             | [3][4] |
| 15                          | $17.0 \pm 9.3\%$ below baseline            | 24 hours                                   | [3][4]               |        |
| 30                          | $76.5 \pm 9.7\%$ below baseline            | 24 hours                                   | [3][4]               |        |
| Motor Activity              | 30   | $69.3 \pm 8.6\%$ suppression in dark phase | First 12 hours       | [4]    |

## Experimental Protocols

### Vehicle Formulation for Oral and Intraperitoneal Administration

A commonly used vehicle for C75 and its enantiomers allows for a suspended solution suitable for both oral gavage and intraperitoneal injection.[\[2\]](#)

Materials:

- **(+)-trans-C75**
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)

Procedure:

- Prepare a stock solution of **(+)-trans-C75** in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.
- Add 50 µL of Tween-80 to the mixture and mix until uniform.
- Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
- This formulation should be prepared fresh on the day of use.

### Protocol 1: Intraperitoneal (i.p.) Injection in Mice

This protocol is adapted from standard procedures for intraperitoneal injections in rodents.[\[6\]\[7\]](#)  
[\[8\]\[9\]](#)

Materials:

- Prepared **(+)-trans-C75** solution
- Sterile syringes (1 mL)
- Sterile needles (25-27 gauge)
- 70% ethanol
- Animal scale

**Procedure:**

- Weigh the mouse to determine the correct injection volume. The maximum recommended volume is 10 mL/kg.
- Gently restrain the mouse, exposing its abdomen. The "three-fingers" restraint method is commonly used.
- Turn the mouse to a slight head-down position to move the abdominal organs forward.
- Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
- Wipe the injection site with 70% ethanol.
- Insert the sterile needle, with the bevel facing up, at a 30-45° angle into the peritoneal cavity.
- Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, withdraw the needle and use a fresh needle and syringe to inject at a different site.
- Slowly and steadily inject the solution.
- Smoothly withdraw the needle.
- Return the mouse to its cage and monitor for any signs of distress for at least 10-15 minutes post-injection.

## Protocol 2: Oral Gavage in Mice

This protocol is based on standard, humane oral gavage techniques.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

#### Materials:

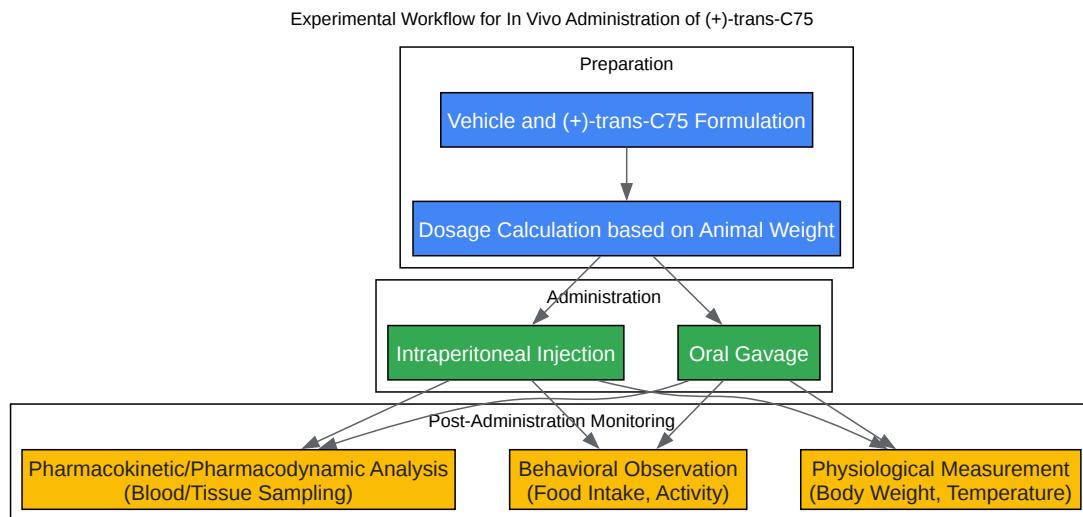
- Prepared (+)-trans-C75 solution
- Sterile syringes
- Appropriately sized gavage needles (flexible plastic or stainless steel with a ball tip)
- Animal scale

#### Procedure:

- Weigh the mouse to calculate the accurate administration volume. The general recommendation for maximum volume is 10 mL/kg.
- Select the appropriate gavage needle size based on the mouse's weight.
- Measure the correct insertion depth by holding the gavage needle alongside the mouse, from the corner of the mouth to the last rib. Mark this length on the needle.
- Properly restrain the mouse using a firm but gentle scruffing technique to immobilize the head and neck, ensuring the head and body are in a straight line.
- Gently insert the gavage needle into the diastema (the gap between the incisors and molars).
- Advance the needle along the roof of the mouth. The mouse will often swallow as the needle reaches the pharynx, which helps guide it into the esophagus. Do not force the needle.
- Gently pass the needle down the esophagus to the pre-measured depth without resistance.
- Once correctly positioned, slowly administer the substance over 2-3 seconds.
- Gently and slowly withdraw the needle along the same path of insertion.

- Return the mouse to its cage and monitor closely for any signs of distress, such as difficulty breathing or gagging, for at least 10-15 minutes.

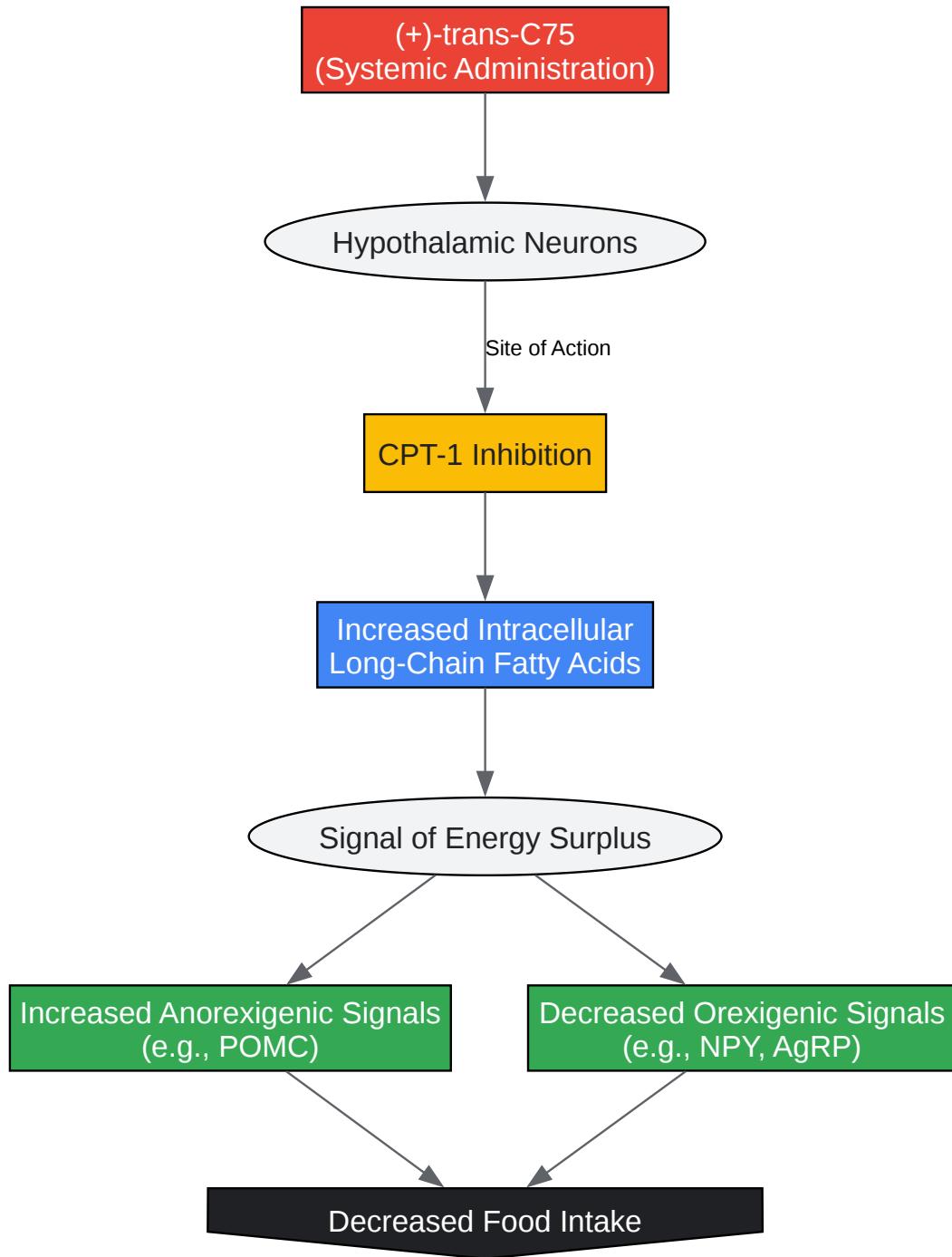
## Signaling Pathways and Experimental Workflows



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Caption: Workflow for **(+)-trans-C75** administration in animal models.

## Proposed Signaling Pathway for (+)-trans-C75-Induced Anorexia

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Caption: Anorectic signaling pathway of **(+)-trans-C75** via CPT-1 inhibition.

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- To cite this document: BenchChem. [Application Notes and Protocols for (+)-trans-C75 Administration in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167901#trans-c75-administration-route-for-animal-models>]

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